molecular formula C23H22N2O2 B2517529 1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 1005298-50-9

1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2517529
CAS No.: 1005298-50-9
M. Wt: 358.441
InChI Key: CKMILASKIUFGPS-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique structure combining a dihydropyridinone core with a tetrahydroquinoline moiety and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, which can be synthesized through the Povarov reaction, involving an aniline derivative, an aldehyde, and an alkene. The dihydropyridinone core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

The final step involves coupling the tetrahydroquinoline and dihydropyridinone cores. This can be achieved through a Friedel-Crafts acylation reaction, where the tetrahydroquinoline is acylated with the dihydropyridinone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Povarov and Hantzsch reactions, as well as the development of more efficient catalysts for the Friedel-Crafts acylation step.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinoline and pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Share the tetrahydroquinoline core and have similar pharmacological properties.

    Pyridine derivatives: Share the dihydropyridinone core and are used in various chemical and biological applications.

    Phenylmethyl derivatives: Share the methylphenyl group and are used in the synthesis of various organic compounds.

Uniqueness

1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(2-methylphenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17-8-2-3-10-19(17)16-24-14-7-12-20(22(24)26)23(27)25-15-6-11-18-9-4-5-13-21(18)25/h2-5,7-10,12-14H,6,11,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMILASKIUFGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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